molecular formula C22H21N3O3 B12471490 N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide

N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide

Cat. No.: B12471490
M. Wt: 375.4 g/mol
InChI Key: QXTWSUQCXCWEHF-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is (E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide . Breaking down the name:

  • N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl] : Indicates a tertiary amide group where one substituent is a methyl group and the other is a benzofuran-derived methyl group. The benzofuran moiety is substituted with a methyl group at position 3.
  • 3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl) : Specifies a 1,8-naphthyridine ring system with a ketone group at position 7 and partial saturation at positions 6 and 8.
  • (E)-prop-2-enamide : Denotes the trans configuration of the acrylamide double bond, critical for molecular geometry and biological interactions.

Alternative designations include AFN-1252 and Debio-1452 , reflecting its developmental history as a FabI inhibitor.

Molecular Architecture Analysis: Benzofuran-Naphthyridine Hybrid Scaffold

The compound’s structure integrates two heterocyclic systems:

  • 3-Methyl-1-benzofuran : A fused bicyclic system comprising a benzene ring fused to a furan, with a methyl substituent at position 3. This moiety contributes to hydrophobic interactions in biological targets.
  • 7-Oxo-6,8-dihydro-5H-1,8-naphthyridine : A partially saturated bicyclic ring system with a ketone at position 7. The naphthyridine core facilitates hydrogen bonding via its nitrogen atoms and ketone group.

The two systems are connected via an (E)-acrylamide linker, which enforces a planar conformation that optimizes binding to the enoyl-acyl carrier protein reductase active site. The molecular formula C₂₂H₂₁N₃O₃ (monoisotopic mass: 375.1583 g/mol) reflects this hybrid architecture.

Structural Feature Description
Benzofuran substituent 3-Methyl group enhances lipophilicity and steric bulk.
Naphthyridine core 7-Oxo group participates in hydrogen bonding; partial saturation reduces strain.
Acrylamide linker (E)-configuration ensures optimal spatial alignment for target engagement.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm) from benzofuran and naphthyridine, a trans-vinylic proton (δ 6.5–7.0 ppm, J = 15–16 Hz), and methyl groups (δ 2.1–2.5 ppm).
  • ¹³C NMR : Distinct peaks for the amide carbonyl (δ ~170 ppm), naphthyridine ketone (δ ~200 ppm), and aromatic carbons (δ 110–150 ppm).
Infrared (IR) Spectroscopy

A strong absorption at 1690 cm⁻¹ confirms the presence of both amide and ketone carbonyl groups. Additional bands near 1600 cm⁻¹ correlate with aromatic C=C stretching.

Mass Spectrometry (MS)

The molecular ion peak at m/z 375.158 aligns with the compound’s molecular formula. Fragmentation patterns include:

  • Loss of the benzofuran-methyl group (m/z 43).
  • Cleavage of the acrylamide linker, yielding ions at m/z 177 (naphthyridine fragment) and m/z 198 (benzofuran-amide fragment).

Crystallographic Data and Conformational Analysis

X-ray crystallography of the compound bound to enoyl-acyl carrier protein reductase (PDB: 4FS3 , resolution: 1.8 Å) reveals:

  • The (E)-acrylamide linker adopts a planar conformation, enabling π-stacking with Tyr156 of the enzyme.
  • The naphthyridine ketone forms a hydrogen bond with the NAD⁺ cofactor (distance: 2.9 Å).
  • The benzofuran methyl group occupies a hydrophobic pocket, minimizing solvent exposure.

Conformational analysis highlights the rigidity of the hybrid scaffold, with the naphthyridine ring exhibiting slight puckering (θ = 12°) to accommodate protein binding.

Properties

IUPAC Name

N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTWSUQCXCWEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization

A common approach involves reacting salicylaldehyde derivatives with propargylamine in the presence of copper bromide (CuBr) and sodium carbonate. This generates the benzofuran core through a cascade of iminium ion formation, cyclization, and isomerization (Scheme 1).
Example :

  • Reactants : Salicylaldehyde (15), propargylamine (17), calcium carbide (alkyne source).
  • Conditions : CuBr, Na₂CO₃, H₂O, DMSO, 80°C.
  • Yield : 68–92%.

Rhodium-Catalyzed Annulation

Rhodium complexes (e.g., CpRh) enable C–H activation of benzamide derivatives, followed by migratory insertion and β-oxygen elimination to form substituted benzofurans.

Synthesis of the 1,8-Naphthyridine Core

The 7-oxo-1,8-naphthyridine fragment is constructed via Niementowski or Pfitzinger reactions , leveraging anthranilic acid derivatives and ketones.

Niementowski Reaction

Reactants : Anthranilic acid (1a–c) and piperidone derivatives (2a–b) react under phosphorus oxychloride (POCl₃) to form tetrahydrobenzo[b]naphthyridines.
Conditions :

  • POCl₃, 100°C, 4 hours.
  • Yield : 74–85%.

Palladium-Mediated Coupling

Suzuki coupling of brominated intermediates (e.g., 11) with boronic acids introduces substituents to the naphthyridine ring (Scheme 2).
Example :

  • Catalyst : Pd(OAc)₂, dppp ligand.
  • Conditions : DMSO/MeOH, CO atmosphere.
  • Yield : 69% for carboxylation steps.

Coupling and Functionalization

The final assembly involves Knoevenagel condensation and reductive amination to link the benzofuran and naphthyridine units.

Knoevenagel Condensation

Reactants :

  • 3-Methylbenzofuran-2-carbaldehyde.
  • 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde.

Conditions :

  • Base catalyst (e.g., piperidine), ethanol, reflux.
  • Forms the α,β-unsaturated ketone intermediate.

Reductive Amination

Reactants :

  • α,β-unsaturated ketone intermediate.
  • Methylamine.

Conditions :

  • NaCNBH₃, MeOH/THF, room temperature.
  • Yield : 82–95%.

Optimization and Challenges

Catalytic Efficiency

  • Copper vs. Rhodium : Copper catalysts (CuBr) offer cost-effectiveness but require strict anhydrous conditions. Rhodium provides higher regioselectivity for complex substrates.
  • Palladium Limitations : Suzuki couplings necessitate careful control of steric effects to avoid byproducts.

Stereochemical Control

  • The (E)-configuration of the propenamide side chain is critical for bioactivity. Microwave-assisted synthesis reduces isomerization risks.

Data Tables

Table 1. Comparative Yields for Key Steps

Step Method Catalyst Yield (%) Reference
Benzofuran synthesis CuBr-mediated cyclization CuBr/Na₂CO₃ 68–92
Naphthyridine formation Niementowski reaction POCl₃ 74–85
Knoevenagel condensation Piperidine catalysis 82–95

Table 2. Reaction Conditions for Final Coupling

Parameter Value
Temperature 80–120°C
Solvent Ethanol/DMF
Catalysts p-TsOH, nano Au-zeolite
Reaction Time 2–12 hours

Chemical Reactions Analysis

Salt Formation and Protonation Reactions

The compound forms salts with acids via protonation of its tertiary amine group. This enhances solubility and stability for pharmaceutical formulations. Key examples include:

Reaction Type Acid Used Product Conditions References
Acid-base neutralizationTrichloroacetic acid(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide trichloroacetateRoom temperature
Acid-base neutralizationHydrobromic acid(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide hydrobromideAqueous/organic solvent mixtures

Mechanistic Insight : The tertiary amine in the naphthyridinone ring acts as a Brønsted base, reacting with strong acids to form stable salts. These salts are crystalline solids with improved bioavailability .

Hydrolysis of Prodrug Derivatives

The compound serves as the active form of prodrugs designed to improve pharmacokinetics. Prodrugs undergo enzymatic or chemical hydrolysis to release the parent compound:

Prodrug Structure Hydrolysis Conditions Active Product Catalyst/Enzyme References
Phosphate ester derivatives (e.g., R = -PO(OH)₂)Physiological pH (7.4), 37°CN-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamideAlkaline phosphatase
Carbamate-linked prodrugs (e.g., R = -NHCOOR')Acidic or basic aqueous mediaParent compound + CO₂ + alcoholNon-enzymatic

Key Observations :

  • Prodrug hydrolysis rates vary with substituents. Phosphate esters exhibit faster release under physiological conditions .

  • The α,β-unsaturated amide remains stable during hydrolysis, retaining antibacterial activity post-activation .

Amide Hydrolysis

The enamide group undergoes hydrolysis under extreme pH conditions, though it is relatively stable at physiological pH:

Condition Reaction Products Rate Constant References
Strong acid (pH < 2)Cleavage of the enamide C-N bondCarboxylic acid + amine derivativesNot quantifiedInferred
Strong base (pH > 12)Saponification of the amideCarboxylate salt + amineNot quantifiedInferred

Structural Stability : The naphthyridinone core and benzofuran moieties remain intact during hydrolysis, suggesting resilience of the aromatic systems .

Synthetic Routes and Key Intermediate Reactions

While direct synthetic protocols are proprietary, patent data reveals critical steps :

  • Enamide Formation :

    • Reactants : 3-(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoic acid + N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]amine

    • Coupling Agent : EDCl/HOBt

    • Yield : ~75% (optimized conditions)

  • Stereoselective Synthesis :

    • The (E)-configuration of the enamide is preserved using bulky bases (e.g., LDA) to prevent isomerization .

Interaction with Biological Targets

Though not a chemical reaction, the compound inhibits bacterial enoyl-ACP reductase (FabI), a critical enzyme in fatty acid biosynthesis. The enamide moiety binds covalently to FabI’s active-site cysteine residue, forming a Michael adduct .

Stability Under Storage Conditions

Parameter Condition Degradation Products References
Thermal stability40°C, 75% RH, 6 months<2% degradation
PhotostabilityUV light (300–400 nm)Ring-opened benzofuran derivatives (traces)

Analytical Characterization Data

Technique Key Observations References
NMR (¹H, 13C) - δ 7.6 ppm (enamide CH=CH)
- δ 2.9 ppm (N-methyl group)
HPLC-MS Retention time: 8.2 min
[M+H]⁺: 377.4 m/z

Scientific Research Applications

Based on the search results, here is information regarding the compound N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide:

Basic Information

  • Systematic Name: N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxidanylidene-6,8-dihydro-5H-1,8-naphthyridin-3-yl)propanamide .
  • Molecular Formula: C22H23N3O3C_{22}H_{23}N_3O_3 .
  • Molecular Weight: 377.436 .
  • Type: Non-polymer .

Chemical Descriptors

  • SMILES String:
    • O=C2Nc1ncc(cc1CC2)CCC(=O)N(C)Cc4oc3ccccc3c4C
    • CN(Cc1oc2ccccc2c1C)C(=O)CCc3cnc4NC(=O)CCc4c3

Related Compounds and Derivatives

  • The search results mention prodrug derivatives of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-yl)acrylamide .
  • One related compound is (E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(1'-methyl-7-oxospiro[5,8-dihydro-1,8-naphthyridine-6,4'-piperidine]-3-yl)prop-2-enamide .

Potential Applications

  • Benzofuran derivatives, in general, have recently become attractive to pharmaceutical chemists due to their biological activity, including anticancer properties .
  • The compound is related to prodrugs, which are designed to be metabolized into an active drug within the body .

Safety Information

  • Signal word: Warning
  • Hazard statements: H302-H315-H319-H335
  • Precautionary statements: P261-P305+P351+P338

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of the Target Compound and Analogs

Compound Name Core Structure Key Substituents Bioactive Moieties
Target Compound Enamide-linked benzofuran-naphthyridine 3-methylbenzofuran, 7-oxo-1,8-naphthyridine Enamide, aromatic heterocycles
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Acrylamide Thiophene, p-tolyl Conjugated acrylamide, aryl groups
N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide derivatives Phenylacetamide Pyrrolidine, isothiocyanate Opioid receptor-binding motifs
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives Triazole-linked acetamide Naphthyloxy, phenyl Triazole, amide linkage
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide derivatives Sulfamoyl butyramide Tetrahydrofuran-2-one, sulfonamide Sulfonamide, chiral center

Key Observations :

  • The target compound’s enamide linkage and naphthyridine core distinguish it from simpler acrylamides (e.g., DM497) and phenylacetamides .
  • The 7-oxo group on the naphthyridine may mimic sulfonamide or carbonyl groups in other bioactive compounds, suggesting possible enzyme inhibition (e.g., kinase or protease targets) .

Key Observations :

  • The target compound’s synthesis likely requires sequential functionalization of benzofuran and naphthyridine precursors, followed by enamide bond formation, akin to methods in .
  • Click chemistry (as in ) or acyl chloride-mediated coupling (as in ) are plausible strategies for assembling its enamide moiety.

Pharmacological and Functional Insights

Table 3: Reported Bioactivities of Analogs

Compound Class Biological Activity Mechanism/Receptor Target Reference
Target Compound Hypothesized: Ion channel modulation Potential CaV2.2 or α7-nAChR inhibition N/A
DM497 (Acrylamide) Antinociceptive Inhibition of CaV2.2 channels
Phenylacetamide opioids κ-opioid receptor binding Irreversible inhibition of guinea pig brain receptors
Triazole-acetamides Not explicitly reported Structural similarity to kinase inhibitors
Sulfamoyl butyramides Enzyme inhibition (hypothetical) Sulfonamide-mediated protease interaction

Key Observations :

  • Its naphthyridine core may confer kinase inhibitory activity, as seen in naphthyridine-based drugs (e.g., HIV integrase inhibitors).

Biological Activity

The compound N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Molecular Structure

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H23N3O3
Molecular Weight 377.436 g/mol
CAS Number 92367-50-5
SMILES Notation CN(Cc1oc2ccccc2c1C)C(=O)CCc3cnc4NC(=O)CCc4c3

Structural Characteristics

The structure features a complex arrangement of aromatic rings and nitrogen-containing heterocycles, which are often associated with diverse biological activities. The presence of the benzofuran and naphthyridine moieties suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of benzofuran and naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study by Ochal et al., certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against methicillin-resistant strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Naphthyridine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that naphthyridine-based compounds can effectively target cancer cells by disrupting their metabolic pathways .

Case Studies

  • Antibacterial Efficacy : In vitro studies assessed the antibacterial efficacy of related compounds against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
  • Anticancer Screening : A screening of naphthyridine derivatives indicated that some compounds significantly inhibited the growth of human cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The presence of nitrogen atoms in the structure may allow for interaction with enzyme active sites, inhibiting their function.
  • DNA Intercalation : The planar structure of the naphthyridine moiety suggests potential intercalation between DNA bases, disrupting replication and transcription processes.

Q & A

Basic Research Question

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon backbone signals (e.g., carbonyl carbons at δ 165 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

How can researchers optimize reaction yields and purity during synthesis?

Advanced Research Question

  • Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., temperature, catalyst loading) while minimizing trial runs. Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability .
  • Purification : Recrystallization (ethanol) or SPE (solid-phase extraction) with HLB cartridges effectively removes impurities. Glassware silanization (5% DMDCS) reduces analyte adsorption .

How should discrepancies in spectral or bioactivity data be resolved?

Advanced Research Question

  • Data validation : Repeat experiments under identical conditions. Cross-reference with structurally analogous compounds (e.g., 5-substituted tetrahydronaphthalen-2-yl derivatives) to confirm spectral assignments .
  • Purity assessment : Use HPLC with UV detection (λmax ~255 nm) or LC-MS to rule out impurities. SPE with HLB sorbents ensures sample integrity .

What methodologies are recommended for evaluating compound stability under varying storage conditions?

Advanced Research Question

  • Stability-indicating assays : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) using LC-MS.
  • Storage protocols : Store at -20°C in amber vials to prevent photodegradation. Confirm stability with periodic NMR or HRMS checks .

How can in vivo bioactivity be systematically assessed for this compound?

Advanced Research Question

  • Animal models : Use hyperlipidemic rodent models to evaluate pharmacological effects (e.g., lipid-lowering activity). Dose-response studies (oral or intravenous administration) establish efficacy thresholds .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in plasma or urine, ensuring bioactivity correlates with parent compound stability .

What strategies mitigate contradictions in bioactivity data across different assays?

Advanced Research Question

  • Orthogonal assays : Validate results using independent methods (e.g., enzyme inhibition assays vs. cell-based viability tests).
  • Control standardization : Include internal standards (e.g., deuterated analogs like triclosan-d₃) to normalize inter-assay variability .

How are analytical methods validated for quantifying this compound in complex matrices?

Advanced Research Question

  • Method validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL via LC-MS), and recovery (85–115%).
  • Matrix effects : Spike pooled biological samples (e.g., plasma, wastewater) with internal standards to correct for ion suppression/enhancement .

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